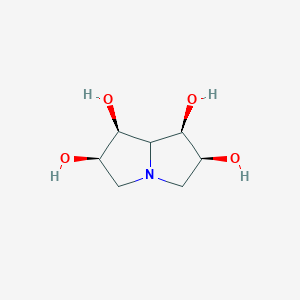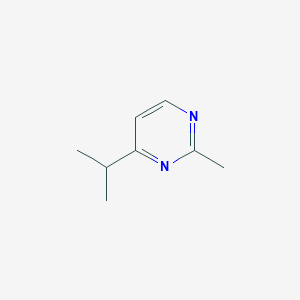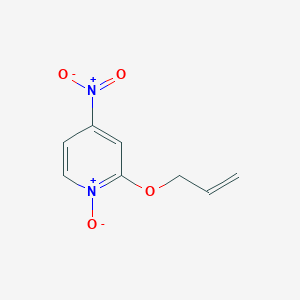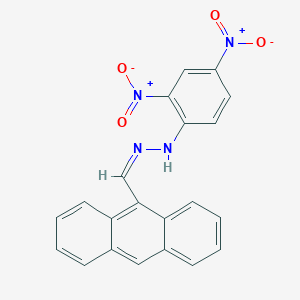
Ethyl 5-Chloropyridine-2-carboxylate
概要
説明
Ethyl 5-Chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128072-93-5 and Linear Formula: C8H8ClNO2 . It has a molecular weight of 185.61 and is a solid in physical form .
Molecular Structure Analysis
The IUPAC name for Ethyl 5-Chloropyridine-2-carboxylate is ethyl 5-chloro-2-pyridinecarboxylate . The InChI Code is 1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-Chloropyridine-2-carboxylate has a melting point of 47 - 50°C . The predicted boiling point is 263.4±20.0 °C and the predicted density is 1.245±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Chemical Synthesis and Intermediate Applications
Ethyl 5-Chloropyridine-2-carboxylate serves as a pivotal intermediate in various chemical synthesis processes. For instance, it's used in the creation of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, resulting in compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Moreover, its by-products, such as 3-Chloropyridin-2-amine, are known for forming intermolecular hydrogen-bonding associations, demonstrating its versatility in chemical synthesis (Hu, Yang, Luo, & Li, 2011).
Pesticide Synthesis
Ethyl 5-Chloropyridine-2-carboxylate is an essential intermediate for synthesizing pesticides like chlorantraniliprole. Research outlines efficient routes and technologies for pyrazole synthesis from this compound, underlining its importance in the agricultural sector (Ju, 2014).
Textile Industry Application
The compound's derivatives, such as ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, play a significant role in the textile industry. These derivatives are used as disperse dyes, exhibiting excellent fastness properties on fabrics like polyester and nylon, contributing to the coloration and durability of textiles (Abolude, Bello, Nkeonye, & Giwa, 2021).
Medicinal Chemistry
In medicinal chemistry, Ethyl 5-Chloropyridine-2-carboxylate derivatives are synthesized and explored for potential pharmacological properties. For example, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared and are anticipated to exhibit antihypertensive activity, showcasing the compound's role in drug discovery and development (Kumar & Mashelker, 2006).
Safety and Hazards
作用機序
Ethyl 5-chloropicolinate, also known as Ethyl 5-Chloropyridine-2-carboxylate, Ethyl 5-chloro-2-pyridinecarboxylate, or 5-Chloro-pyridine-2-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C8H8ClNO2 . This article aims to provide a comprehensive review of the mechanism of action of Ethyl 5-chloropicolinate, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -5.53 cm/s .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
特性
IUPAC Name |
ethyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBBWTPLBRZIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572548 | |
| Record name | Ethyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Chloropyridine-2-carboxylate | |
CAS RN |
128072-93-5 | |
| Record name | Ethyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)



